molecular formula C10H13NO2 B6619399 1-methyl-4,5,6,7-tetrahydro-1H-indole-5-carboxylic acid CAS No. 1558112-90-5

1-methyl-4,5,6,7-tetrahydro-1H-indole-5-carboxylic acid

Cat. No.: B6619399
CAS No.: 1558112-90-5
M. Wt: 179.22 g/mol
InChI Key: DCWODZAPWWEYJF-UHFFFAOYSA-N
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Description

1-Methyl-4,5,6,7-tetrahydro-1H-indole-5-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-indole-5-carboxylic acid typically involves the esterification of indole-5-carboxylic acid followed by various chemical modifications. One common method includes the use of methyl indole-5-carboxylate as a starting material . The reaction conditions often involve the use of sulfuric acid as a catalyst and water as a solvent .

Industrial Production Methods: Industrial production methods for this compound may involve multicomponent reactions that are designed to be efficient and environmentally friendly. These methods often use readily available starting materials and aim to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4,5,6,7-tetrahydro-1H-indole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Methyl-4,5,6,7-tetrahydro-1H-indole-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-4,5,6,7-tetrahydro-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-4,5,6,7-tetrahydro-1H-indole-5-carboxylic acid is unique due to its specific structural modifications, which can impart distinct biological activities and chemical reactivity. Its methyl group and tetrahydroindole ring system differentiate it from other indole derivatives, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-methyl-4,5,6,7-tetrahydroindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11-5-4-7-6-8(10(12)13)2-3-9(7)11/h4-5,8H,2-3,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWODZAPWWEYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1CCC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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